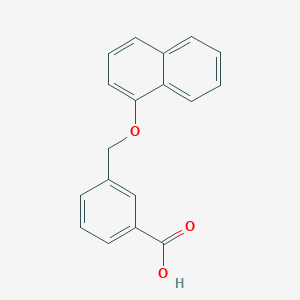

3-(Naphthalen-1-yloxymethyl)-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Naphthalen-1-yloxymethyl)-benzoic acid” is a complex organic molecule that contains a naphthalene ring, a benzoic acid group, and an ether linkage . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8. It is most commonly known as the main ingredient in traditional mothballs. Benzoic acid is a simple aromatic carboxylic acid, which is a common additive in food industry.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring, an ether linkage, and a benzoic acid group . The naphthalene ring is a planar, aromatic system, which contributes to the stability of the molecule. The ether linkage serves as a functional group connecting the naphthalene and benzoic acid moieties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the aromatic naphthalene ring, the ether linkage, and the carboxylic acid group . The aromatic ring might undergo electrophilic aromatic substitution reactions, while the carboxylic acid could participate in typical acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the aromatic ring could contribute to its stability and potentially its solubility in organic solvents. The carboxylic acid group might make the compound capable of forming hydrogen bonds .Applications De Recherche Scientifique

Antifungal Applications

3-(Naphthalen-1-yloxymethyl)-benzoic acid: derivatives, particularly those involving 1,2,3-triazoles, have shown promising antifungal properties. These compounds have been synthesized using click chemistry and evaluated for their effectiveness against fungal pathogens. The molecular docking studies against cytochrome P450 lanosterol 14α-demethylase of C. albicans suggest that these derivatives could serve as potential therapeutic agents for fungal infections .

Antioxidant Properties

The same set of triazole derivatives derived from 3-(Naphthalen-1-yloxymethyl)-benzoic acid have also been tested for their antioxidant capabilities. Antioxidants are crucial in protecting cells from oxidative stress and are valuable in the treatment of diseases where oxidative damage is a significant factor .

Antitubercular Activity

In addition to antifungal and antioxidant activities, these triazole derivatives have been evaluated for their antitubercular effects. Tuberculosis remains a major global health challenge, and the development of new antitubercular agents is of high importance. The in vitro and in silico studies indicate that these compounds may have the structural requirements necessary for combating tuberculosis .

Multifunctional Material Systems (MFMS)

3-(Naphthalen-1-yloxymethyl)-benzoic acid: and its derivatives, particularly 1-naphthols, have been studied for their potential use in multifunctional material systems. These systems are designed to exhibit additional functions such as energy accumulation and sensing, apart from their primary mechanical properties. The molecular modeling approach has provided insights into how the type and position of substituents influence the reactivity and properties of these compounds .

Anti-Corrosion Materials

The stability and polarizability of 3-(Naphthalen-1-yloxymethyl)-benzoic acid derivatives make them suitable candidates for anti-corrosion materials. Their high stability and polarity, given by the substituents, can be leveraged in developing materials that resist corrosion effectively .

Nonlinear Optical (NLO) Devices

The derivatives of 3-(Naphthalen-1-yloxymethyl)-benzoic acid have shown significant potential for use in nonlinear optical devices due to their high stability and excellent polarizability tensor values. These properties are essential for materials used in NLO devices, which have applications in telecommunications, laser technology, and information processing .

Synthesis of Pharmaceutically Active Compounds

The compound has been used in the synthesis of pharmaceutically active compounds, such as (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine , which is an intermediate in the production of certain pharmaceuticals. This showcases the compound’s role in the pharmaceutical industry for developing active pharmaceutical ingredients .

Computational Chemistry and Drug Design

The structural features of 3-(Naphthalen-1-yloxymethyl)-benzoic acid make it a valuable compound in computational chemistry and drug design. Its derivatives’ ability to bind with various enzymes and receptors has been explored through in silico studies, which are crucial for the rational design of new drugs with targeted biological activities .

Orientations Futures

Propriétés

IUPAC Name |

3-(naphthalen-1-yloxymethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(20)15-8-3-5-13(11-15)12-21-17-10-4-7-14-6-1-2-9-16(14)17/h1-11H,12H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEWINHTWSXKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC3=CC(=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1-Naphthyloxy)methyl]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B442636.png)

![2-(4-Bromophenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B442644.png)

![2-(1-Azepanylcarbonyl)-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B442646.png)

![Methyl 6-ethyl-2-{[(2-phenyl-4-quinolinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442649.png)

![N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B442650.png)

![4-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B442651.png)

![Ethyl 2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B442652.png)

![Ethyl 2-({[2-(4-isobutylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B442653.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[2-(4-isopropoxyphenyl)-4-quinolyl]methanone](/img/structure/B442654.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B442657.png)

![3-chloro-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B442658.png)

![(4-Benzylpiperidino)[2-(3-ethoxyphenyl)-4-quinolyl]methanone](/img/structure/B442659.png)